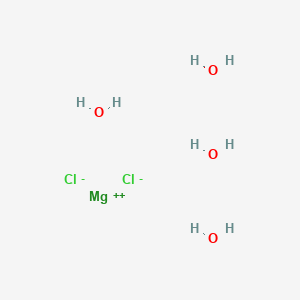
Magnesium chloride tetrahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium chloride tetrahydrate is an inorganic compound with the chemical formula MgCl₂·4H₂O. It is a colorless or white crystalline solid that is highly soluble in water. This compound is commonly used in various industrial, chemical, and biological applications due to its hygroscopic nature and ability to provide magnesium ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium chloride tetrahydrate can be synthesized through several methods. One common method involves the reaction of magnesium hydroxide with hydrochloric acid:
Mg(OH)2+2HCl→MgCl2+2H2O
The resulting magnesium chloride solution is then crystallized to obtain this compound.
Industrial Production Methods
Industrially, magnesium chloride is often extracted from brine or seawater. The mineral bischofite (MgCl₂·6H₂O) can also be used as a source. The extraction process involves solution mining, where the mineral is dissolved in water and then purified to obtain this compound .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium chloride tetrahydrate undergoes various chemical reactions, including:
Hydrolysis: In aqueous solution, it can hydrolyze to form magnesium hydroxide and hydrochloric acid.
Dehydration: Upon heating, it loses water molecules to form anhydrous magnesium chloride.
Complex Formation: It can form complexes with other ions and molecules.
Common Reagents and Conditions
Hydrochloric Acid: Used in the synthesis of magnesium chloride from magnesium hydroxide.
Heat: Applied to dehydrate this compound to anhydrous magnesium chloride.
Major Products
Magnesium Hydroxide: Formed during hydrolysis.
Anhydrous Magnesium Chloride: Formed during dehydration.
Aplicaciones Científicas De Investigación
Magnesium chloride tetrahydrate has a wide range of applications in scientific research:
Chemistry: Used as a Lewis acid catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the preparation of biological buffers and as a source of magnesium ions in cell culture media.
Medicine: Used in electrolyte replenishment and as a component in dialysis solutions.
Mecanismo De Acción
Magnesium chloride tetrahydrate exerts its effects primarily through the release of magnesium ions (Mg²⁺). These ions play a crucial role in various biochemical processes, including enzyme activation, nucleic acid stability, and muscle contraction. The compound’s hygroscopic nature also makes it effective in moisture control applications .
Comparación Con Compuestos Similares
Similar Compounds
Magnesium Sulfate (MgSO₄·7H₂O):
Calcium Chloride (CaCl₂): Used as a de-icing agent and in concrete production.
Sodium Chloride (NaCl): Common table salt, used in food and industrial applications.
Uniqueness
Magnesium chloride tetrahydrate is unique due to its high solubility in water and its ability to provide magnesium ions efficiently. Unlike magnesium sulfate, it is less commonly used in medical applications but is more prevalent in industrial and chemical processes .
Propiedades
Número CAS |
22695-80-3 |
|---|---|
Fórmula molecular |
Cl2H8MgO4 |
Peso molecular |
167.27 g/mol |
Nombre IUPAC |
magnesium;dichloride;tetrahydrate |
InChI |
InChI=1S/2ClH.Mg.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 |
Clave InChI |
XEEYVTMVFJEEEY-UHFFFAOYSA-L |
SMILES canónico |
O.O.O.O.[Mg+2].[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















